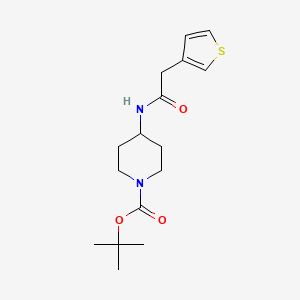

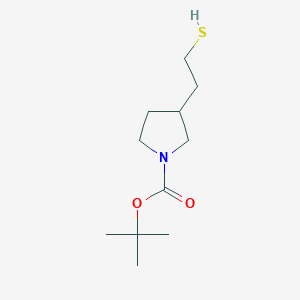

tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

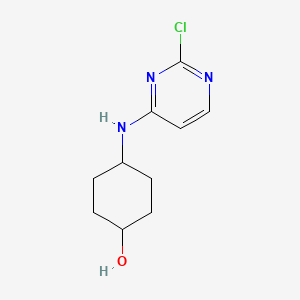

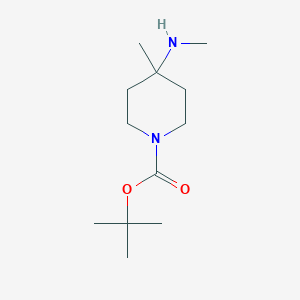

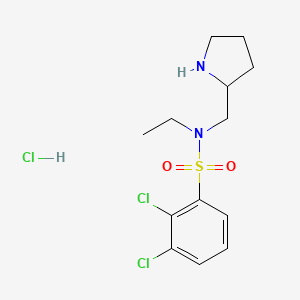

Tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a complex chemical compound used in diverse scientific studies. It is also known by the synonyms tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate . The molecular formula of this compound is C11H21NO2S and it has a molecular weight of 231.35 .

Chemical Reactions Analysis

Thiol esters, like this compound, are key intermediates in many synthetic transformations . They have been used for the synthesis of ketones, via organocuprates, Grignard reagents, or silylacetylenes . Thiol esters can also be reduced to the corresponding aldehydes using a variety of reducing agents . They can also be reduced to the corresponding hydroxymethyl moiety with sodium borohydride or other strong reducing agents .Physical And Chemical Properties Analysis

The molecular weight of this compound is 231.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has been involved in various synthetic and structural analysis studies. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method. This compound's structure was confirmed through X-ray diffraction studies, highlighting its potential in crystallography and structural chemistry (Naveen et al., 2007).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of complex molecules. One notable example is the efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excesses, demonstrating the compound's utility in creating chiral pyrrolidines (Chung et al., 2005).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown promise. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate demonstrated its utility in developing novel macrocyclic Tyk2 inhibitors, important in therapeutic applications (Sasaki et al., 2020).

Hydrogen Bond Studies

The compound has also been involved in studies focusing on hydrogen bonding. Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained to study hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms (Baillargeon et al., 2014).

Supramolecular Chemistry

In supramolecular chemistry, studies have been conducted on the diverse supramolecular arrangement of substituted oxopyrrolidine analogues of this compound. These studies shed light on how weak intermolecular interactions influence the arrangement and stability of these compounds (Samipillai et al., 2016).

Propiedades

IUPAC Name |

tert-butyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJUGERPGXFQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)

![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)

![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)